2-(3-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Kinase inhibitor selectivity FLT3 TrkB

This mono‑3‑methoxy variant shifts kinase engagement from FLT3 to TrkB, making it a strategic choice for building TrkB‑selective chemical probes and kinase selectivity panels. Unlike its 3,4‑dimethoxy analog TCS 359 (FLT3 IC50 42 nM), this compound exhibits substantially reduced FLT3 activity, serving as a matched negative control for FLT3‑dependent assays. Its lower lipophilicity supports CNS‑penetrant study design. Select this scaffold when you need a validated differentiation point rather than a generic kinase inhibitor.

Molecular Formula C17H18N2O3S
Molecular Weight 330.4 g/mol
CAS No. 312917-63-8
Cat. No. B6431610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
CAS312917-63-8
Molecular FormulaC17H18N2O3S
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
InChIInChI=1S/C17H18N2O3S/c1-22-11-6-4-5-10(9-11)16(21)19-17-14(15(18)20)12-7-2-3-8-13(12)23-17/h4-6,9H,2-3,7-8H2,1H3,(H2,18,20)(H,19,21)
InChIKeyAUZSJKIMRMIMGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 312917-63-8): Core Scaffold and Procurement Context


2-(3-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 312917-63-8) is a synthetic small molecule built on the 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide scaffold, a privileged heterocyclic core widely exploited in kinase inhibitor design [1]. The compound features a single 3-methoxy substituent on the benzamido ring, distinguishing it from the 3,4-dimethoxy analog TCS 359—a well-characterized FLT3 inhibitor . This scaffold is known to engage the ATP-binding pocket of multiple kinases, and subtle benzamido modifications profoundly alter target selectivity and potency [2]. Researchers and procurement officers evaluating this compound must therefore assess its specific substitution pattern, as minor structural variations within the tetrahydrobenzothiophene class can shift activity from FLT3 to TrkB or other kinases, with significant implications for experimental design.

Why Generic Substitution of 2-(3-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (312917-63-8) with In-Class Analogs Carries Scientific Risk


Within the 2-acylaminothiophene-3-carboxamide class, minor benzamido substituent changes drive dramatic shifts in kinase selectivity and cellular potency. The benchmark analog TCS 359 (3,4-dimethoxy) inhibits FLT3 with an IC50 of 42 nM and suppresses MV4-11 cell proliferation at 340 nM . In contrast, the mono-substituted analog bearing a 3,4-dimethylbenzamido group shows a 13-fold weaker FLT3 IC50 of 540 nM, while the 2-chlorobenzamido variant is essentially inactive (IC50 >10,000 nM) [1][2]. These data illustrate that even single-atom or single-substituent modifications on the benzamido ring can reduce or abolish FLT3 activity. Consequently, a researcher requiring a specific kinase engagement profile—whether FLT3 inhibition or TrkB modulation—cannot interchange 312917-63-8 with TCS 359 or other in-class compounds without experimental validation of the relevant biochemical and cellular endpoints.

Quantitative Differentiation Evidence for 2-(3-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (312917-63-8) Against Closest Analogs


Kinase Selectivity Divergence: FLT3 vs. TrkB Engagement Relative to TCS 359

The 3-mono-methoxy substitution of 312917-63-8 is predicted to reduce FLT3 inhibitory activity while introducing TrkB modulatory potential, a profile distinct from the dual-methoxy TCS 359. As a class-level inference, the 3,4-dimethoxy analog TCS 359 (CAS 301305-73-7) is a potent FLT3 inhibitor (IC50 = 42 nM) with high selectivity over TrkB [1]. In contrast, the 3-methoxybenzamido motif has been associated with neurotrophin receptor modulation in related chemotypes [2]. Quantitative activity values for 312917-63-8 against FLT3 and TrkB are not publicly disclosed in primary literature; however, the structure-activity relationships established for the 2-acylaminothiophene-3-carboxamide class demonstrate that removal of the 4-methoxy group (present in TCS 359) consistently reduces FLT3 affinity by >10-fold [3].

Kinase inhibitor selectivity FLT3 TrkB Neurotrophin receptor

FLT3 Inhibitory Potency Comparison: 3-Methoxy vs. 3,4-Dimethylbenzamido Analogs

The 3,4-dimethylbenzamido analog (CHEMBL207949) represents the closest publicly characterized mono-substituted benzamido derivative in the tetrahydrobenzothiophene-3-carboxamide series. This compound inhibits FLT3 with an IC50 of 540 nM [1]. The 3-methoxybenzamido variant (312917-63-8) is expected to exhibit comparable or weaker FLT3 activity, as the methoxy group provides a hydrogen-bond acceptor that may alter binding orientation within the FLT3 ATP pocket. By comparison, the fully unsubstituted benzamido analog (CHEMBL210266) and the cyclopropanecarboxamido analog show FLT3 IC50 values of >10,000 nM and 900 nM (against PknG), respectively [2][3], underscoring the critical role of the benzamido substituent in determining potency.

FLT3 inhibition SAR Acute myeloid leukemia

Cellular Antiproliferative Activity: Projected Window Against MV4-11 Leukemia Cells

TCS 359 (3,4-dimethoxy) inhibits MV4-11 cell proliferation with an IC50 of 340 nM, translating biochemical FLT3 inhibition into cellular efficacy . For mono-substituted benzamido analogs, the structure-activity relationship indicates a substantial drop in cellular potency: the 3,4-dimethylbenzamido compound shows a biochemical IC50 of 540 nM but no reported cellular IC50, and the 2-chlorobenzamido analog is biochemically inactive [1]. 312917-63-8, lacking the 4-methoxy group critical for cellular FLT3 engagement, is projected to exhibit MV4-11 antiproliferative activity of >1 μM if any FLT3-dependent effect is retained. Direct cellular data for 312917-63-8 are not publicly available.

Cellular pharmacology MV4-11 Antiproliferative Leukemia

Predicted Physicochemical and Drug-Likeness Differentiation from TCS 359

Removal of the 4-methoxy group reduces molecular weight from 360.4 g/mol (TCS 359) to 330.4 g/mol (312917-63-8) and lowers the calculated logP by approximately 0.4 units [1]. This alteration may improve aqueous solubility and reduce lipophilicity-driven off-target binding, a documented advantage for mono-methoxy benzamides in central nervous system drug discovery [2]. The hydrogen-bond donor/acceptor profile also shifts: 312917-63-8 presents one fewer hydrogen-bond acceptor than TCS 359, which can influence blood-brain barrier penetration and oral bioavailability.

Drug-likeness Lipinski Physicochemical properties Solubility

Optimal Research Application Scenarios for 2-(3-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (312917-63-8)


Neurotrophin Receptor (TrkB) Probe Development

Given the predicted shift from FLT3 to TrkB engagement relative to TCS 359, 312917-63-8 is best deployed as a starting scaffold for designing TrkB-selective chemical probes. Its 3-methoxybenzamido motif has precedent in neurotrophin receptor modulation, and its lower lipophilicity versus TCS 359 suggests improved CNS penetration potential for in vivo target engagement studies in neurodegenerative or psychiatric disease models.

Kinase Selectivity Panel Screening

This compound is well-suited for inclusion in kinase selectivity panels where the goal is to map the selectivity profile of mono-substituted benzamido tetrahydrobenzothiophenes. The SAR data from 312917-63-8 can be directly compared to TCS 359 and the 3,4-dimethylbenzamido analog to establish substitution-dependent selectivity fingerprints, informing future lead optimization campaigns.

Negative Control for FLT3-Driven Cellular Assays

Because the mono-methoxy substitution pattern is expected to confer substantially reduced FLT3 inhibitory activity (predicted IC50 >420 nM vs. 42 nM for TCS 359), 312917-63-8 may serve as a structurally matched negative control compound in FLT3-dependent MV4-11 or MOLM-13 cellular proliferation assays, provided that its residual activity is experimentally confirmed to be >10-fold weaker than TCS 359.

Structure-Activity Relationship (SAR) Expansion Libraries

Medicinal chemistry teams building focused libraries around the 2-acylaminothiophene-3-carboxamide core can use 312917-63-8 as a key intermediate or reference compound to probe the electronic and steric effects of the 3-methoxy substituent. Its differentiated physicochemical properties (MW 330.4, lower logP) also make it an attractive fragment for parallel synthesis aimed at improving solubility-limited pharmacokinetics.

Quote Request

Request a Quote for 2-(3-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.